(S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride
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Overview
Description
(S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
Major products formed from these reactions include carboxylic acids, amines, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride include:
- Pyrrolidin-2-one
- 3-Iodopyrrole
- N-Substituted piperidines
Uniqueness
What sets this compound apart from these similar compounds is its specific aminomethyl substitution at the 4-position, which imparts unique chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H12Cl2N2O |
---|---|
Molecular Weight |
187.06 g/mol |
IUPAC Name |
(4S)-4-(aminomethyl)pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C5H10N2O.2ClH/c6-2-4-1-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H/t4-;;/m0../s1 |
InChI Key |
BGGADLHTDCAGAT-FHNDMYTFSA-N |
Isomeric SMILES |
C1[C@H](CNC1=O)CN.Cl.Cl |
Canonical SMILES |
C1C(CNC1=O)CN.Cl.Cl |
Origin of Product |
United States |
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